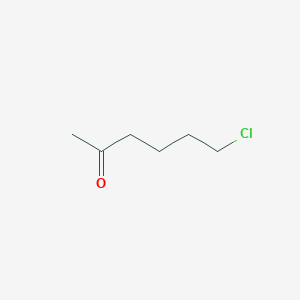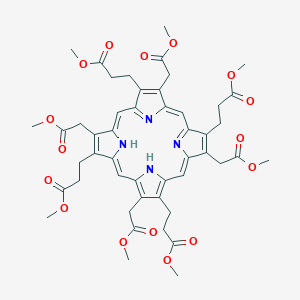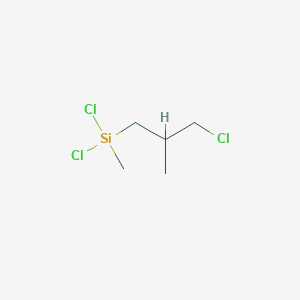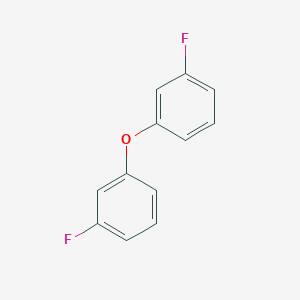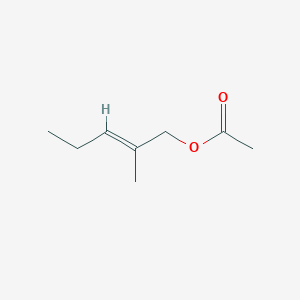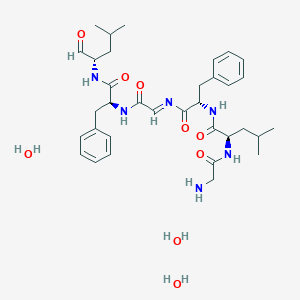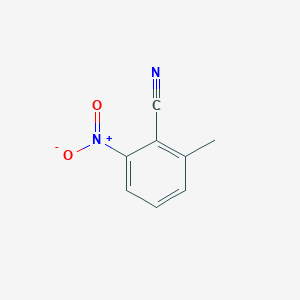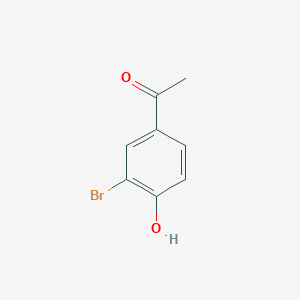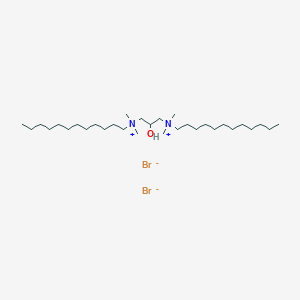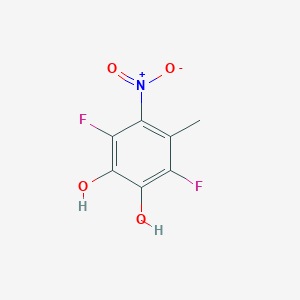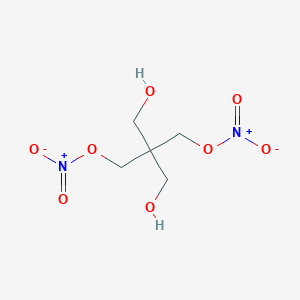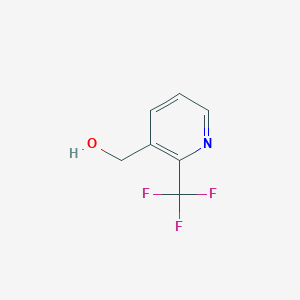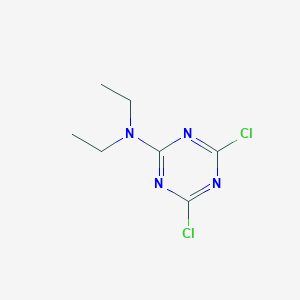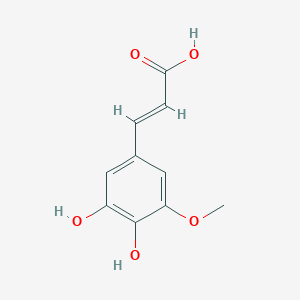![molecular formula C14H14N3NaO3S B157293 Sodium 6-[(4-amino-M-tolyl)azo]toluene-3-sulphonate CAS No. 10213-99-7](/img/structure/B157293.png)
Sodium 6-[(4-amino-M-tolyl)azo]toluene-3-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 6-[(4-amino-M-tolyl)azo]toluene-3-sulphonate, commonly known as Sunset Yellow FCF, is a synthetic food dye used in a variety of food and beverage products. It is a water-soluble azo dye that is commonly used to provide a yellow or orange color to food products. Sunset Yellow FCF is approved for use in many countries, including the United States, Europe, and Japan.
Wirkmechanismus
The mechanism of action of Sunset Yellow FCF is not well understood. However, it is believed that the dye interacts with proteins and other macromolecules in the body, leading to changes in their structure and function. This may result in adverse effects on health.
Biochemische Und Physiologische Effekte
Sunset Yellow FCF has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to cause hyperactivity, aggression, and other behavioral changes. Sunset Yellow FCF has also been shown to cause liver and kidney damage in animals.
Vorteile Und Einschränkungen Für Laborexperimente
Sunset Yellow FCF has several advantages as a colorimetric indicator, including its high sensitivity and specificity. However, it also has several limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on Sunset Yellow FCF. One area of interest is the development of alternative food dyes that are less toxic and more environmentally friendly. Another area of interest is the development of new analytical methods for the detection and quantification of Sunset Yellow FCF in food and beverage products. Finally, further research is needed to better understand the mechanism of action of Sunset Yellow FCF and its potential health effects.
Synthesemethoden
Sunset Yellow FCF is synthesized by the diazotization of 4-amino-M-toluidine, followed by coupling with 6-hydroxy-3-toluenesulfonic acid. The resulting compound is then treated with sodium hydroxide to form the sodium salt of the dye.
Wissenschaftliche Forschungsanwendungen
Sunset Yellow FCF has been used in scientific research as a colorimetric indicator for the determination of various analytes. For example, it has been used to determine the concentration of copper ions in water samples. Sunset Yellow FCF has also been used as a model compound for the study of the adsorption of azo dyes onto various adsorbents.
Eigenschaften
CAS-Nummer |
10213-99-7 |
|---|---|
Produktname |
Sodium 6-[(4-amino-M-tolyl)azo]toluene-3-sulphonate |
Molekularformel |
C14H14N3NaO3S |
Molekulargewicht |
327.34 g/mol |
IUPAC-Name |
sodium;4-[(4-amino-3-methylphenyl)diazenyl]-3-methylbenzenesulfonate |
InChI |
InChI=1S/C14H15N3O3S.Na/c1-9-7-11(3-5-13(9)15)16-17-14-6-4-12(8-10(14)2)21(18,19)20;/h3-8H,15H2,1-2H3,(H,18,19,20);/q;+1/p-1 |
InChI-Schlüssel |
CKZGHZKZVVYPFS-UHFFFAOYSA-M |
Isomerische SMILES |
CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])C)N.[Na+] |
SMILES |
CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])C)N.[Na+] |
Kanonische SMILES |
CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])C)N.[Na+] |
Andere CAS-Nummern |
10213-99-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



